molecular formula C11H13FO2 B2592364 2-(4-Fluorophenyl)-3-methylbutanoic acid CAS No. 51632-33-8

2-(4-Fluorophenyl)-3-methylbutanoic acid

Cat. No.: B2592364
CAS No.: 51632-33-8
M. Wt: 196.221
InChI Key: YBQLHBYGMUXCEW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methylbutanoic acid is an organic compound that features a fluorinated aromatic ring and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-methylbutanoic acid typically involves the introduction of a fluorine atom into a phenyl ring followed by the formation of the aliphatic chain. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol, which is then oxidized to the carboxylic acid. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled introduction of reagents and the removal of by-products, leading to higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and distillation are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of 2-(4-fluorophenyl)-3-methylbutanol.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Similar structure but lacks the branched aliphatic chain.

    2-(4-Fluorophenyl)propanoic acid: Similar structure but with a different aliphatic chain.

    4-Fluorobenzoic acid: Similar aromatic ring but lacks the aliphatic chain.

Uniqueness

2-(4-Fluorophenyl)-3-methylbutanoic acid is unique due to its specific combination of a fluorinated aromatic ring and a branched aliphatic chain. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQLHBYGMUXCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866481
Record name 2-(4-Fluorophenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51632-33-8
Record name 2-(4-fluorophenyl)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 63.0 g (0.52 mol) of [R]-(+)-1-phenylethylamine in 800 ml of acetonitrile was added with stirring to a solution of 204.1 g (1.04 mol) of rac. 2-(p-fluorophenyl)-3-methylbutyric acid in 1200 ml of acetonitrile. After 1 hour the crystalline precipitate was filtered off, washed with 300 ml of acetonitrile and dried overnight under reduced pressure at 50°. After repeated recrystallization from ethanol, the corresponding salt was obtained as colorless crystals, m.p. 209°-210°. The salt was suspended in ether and treated with 3N hydrochloric acid to pH 1. The ethereal solution was washed with water, dried and evaporated under reduced pressure, yielding [R]-(-)-2-(p-fluorophenyl)-3-methylbutyric acid, m.p. 56°-57°; [α]D20 =-48.4° (c=1, methanol).
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